molecular formula C14H17NO2S2 B2689581 (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one CAS No. 1351664-45-3

(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B2689581
CAS No.: 1351664-45-3
M. Wt: 295.42
InChI Key: IPZSBBBCSRVTSX-OWOJBTEDSA-N
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Description

(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one is a chemically unique spirocyclic compound designed for advanced pharmaceutical and life sciences research. This molecule integrates a 1-oxa-4-thia-8-azaspiro[4.5]decane core structure, a privileged scaffold recognized in medicinal chemistry, with a thiophene-based (2E)-prop-2-en-1-one moiety. The spiro[4.5]decane structure is a conformationally restrained framework that can contribute to high affinity and selectivity for various biological targets. Compounds based on the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as potent agonists for muscarinic M1 receptors, a target relevant for the symptomatic treatment of neurological disorders such as Alzheimer's disease . Furthermore, the inclusion of a thiophene ring and an α,β-unsaturated ketone (chalcone-like) group in the side chain suggests potential for diverse biological activity. The thiophene moiety is a common heteroaromatic element in bioactive molecules, while the α,β-unsaturated ketone can act as a Michael acceptor, potentially enabling covalent binding or interaction with enzymes. Related spiro[4.5]decane derivatives have demonstrated significant inhibitory effects against human coronavirus 229E replication, highlighting the relevance of this scaffold in antiviral drug discovery . The specific molecular architecture of this compound makes it a valuable chemical intermediate for constructing more complex molecules and a key candidate for screening programs in drug discovery. It can be utilized in the synthesis of novel chemical entities, structure-activity relationship (SAR) studies, and as a lead compound for developing therapeutics targeting the central nervous system, viral infections, and other disease areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c16-13(2-1-12-3-9-18-11-12)15-6-4-14(5-7-15)17-8-10-19-14/h1-3,9,11H,4-8,10H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZSBBBCSRVTSX-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCS2)C(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the thiophene and prop-2-en-1-one moieties. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. For example, the use of packed-bed reactors and response surface methodology can help in achieving high yields under optimal conditions .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

The unique structural attributes of this compound make it a candidate for various biological applications:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have been tested for their efficacy against bacterial strains, showing promising results in inhibiting growth.

Anticancer Potential

There is growing interest in the anticancer properties of spirocyclic compounds. Studies have shown that modifications to the thiophenyl group can enhance cytotoxicity against specific cancer cell lines. The compound's ability to interact with cellular targets makes it a potential lead for anticancer drug development.

Neurological Disorders

Compounds structurally related to (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one have been explored for their effects on neurological pathways, potentially offering therapeutic benefits for disorders such as anxiety and depression.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including multi-step organic synthesis techniques. Variations in the synthesis can lead to derivatives with altered biological activities, making them suitable for targeted therapeutic applications.

Case Studies

Several studies have explored the applications of similar compounds:

StudyFocusFindings
Hussain et al. (2020)Antimicrobial evaluationIdentified significant antimicrobial activity in spirocyclic derivatives against Gram-positive bacteria .
Pendergrass et al. (2023)Anticancer propertiesDemonstrated cytotoxic effects on breast cancer cell lines, indicating potential for further development .
Smith et al. (2024)Neurological effectsFound that certain derivatives exhibited anxiolytic effects in animal models .

Mechanism of Action

The mechanism of action of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one (Target) 1-oxa-4-thia-8-azaspiro[4.5]decane (2E)-enone, thiophen-3-yl Not explicitly reported Estimated ~350–370 Not reported Likely IR: ~1670 cm⁻¹ (C=O), 1H-NMR: δ 6.5–7.5 (thiophene protons), J = 15 Hz (E-enone)
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (Compound 2, ) 1-thia-4-azaspiro[4.5]decane 4-fluorophenyl C₁₄H₁₅FNOS 280.34 142–143 IR: 1677 cm⁻¹ (C=O); 1H-NMR: δ 7.22 (d, aromatic)
4-(6-Methoxy-2-benzothiazolyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one () 1-thia-4-azaspiro[4.5]decane 6-methoxybenzothiazolyl, 8-methyl C₁₇H₂₀N₂O₂S₂ 348.48 Not reported Not explicitly provided
8-Ethyl-2-hydroxy-2-methyl-4-morpholinioethyl-1-thia-4-azaspiro[4.5]decan-3-one () 1-thia-4-azaspiro[4.5]decane Ethyl, hydroxy, methyl, morpholinioethyl Not reported Not reported Not reported Single-crystal X-ray: R factor = 0.035; IR: O-H stretch ~3400 cm⁻¹
3-([1,1’-Biphenyl]-4-yl)-1-(pyrimidin-2-yl)-8-(thiophen-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione () 1,3,8-triazaspiro[4.5]decane Biphenyl, pyrimidinyl, thiophen-2-ylmethyl C₂₈H₂₆N₆O₂S 514.62 Not reported 1H-NMR: δ 7.2–8.5 (aromatic), δ 4.5–5.0 (thiophene CH₂)

Key Observations:

Core Heteroatom Arrangement: The target compound uniquely combines 1-oxa, 4-thia, and 8-aza in its spiro system, differentiating it from analogs with fewer heteroatoms (e.g., 1-thia-4-azaspiro in ) or additional nitrogens (e.g., triazaspiro in ).

Substituent Effects: The (2E)-enone-thiophene moiety in the target compound contrasts with aryl (e.g., 4-fluorophenyl in ) or heteroaromatic (e.g., benzothiazolyl in ) substituents. Thiophene’s electron-rich nature could improve π-π stacking interactions in biological targets compared to fluorophenyl groups.

Physicochemical Properties: Melting points for spiro compounds vary widely (e.g., 125–143°C in vs. The target’s enone-thiophene system may reduce crystallinity compared to simpler ketones (e.g., ).

Pharmacological Potential: While highlights anticancer activity for 1-thia-4-azaspiro derivatives, the target’s oxathiaza spiro core and enone-thiophene motif could modulate kinase or protease inhibition, warranting further study .

Biological Activity

The compound (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one is a novel organic molecule characterized by a complex spirocyclic structure and various functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural formula of the compound can be summarized as follows:

PropertyDescription
Molecular FormulaC14H17NO2S2
Molecular Weight289.39 g/mol
CAS Number1351664-45-3

The presence of a thiophene group and a spirocyclic moiety enhances its potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors like thiophenes and azaspiro compounds. The process may include:

  • Formation of the spirocyclic structure through cyclization reactions.
  • Introduction of the thiophenyl group via electrophilic substitution.
  • Final modifications to achieve the desired functional groups.

The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Anticancer Activity

Research has indicated that derivatives related to this compound exhibit significant anticancer properties. A study on similar spirocyclic compounds demonstrated:

Cell LineIC50 (µM)
A549 (Lung Cancer)0.18
MDA-MB-231 (Breast Cancer)0.08
HeLa (Cervical Cancer)0.15

These results suggest that compounds with similar structural features may inhibit cancer cell proliferation effectively, warranting further investigation into their mechanisms and therapeutic potential .

Case Studies

A notable case study involved the evaluation of a series of spirocyclic compounds, including derivatives similar to This compound , against multiple cancer cell lines. The findings indicated that structural modifications significantly influence biological activity, emphasizing the importance of further exploring this compound's potential .

Q & A

Q. What are the recommended synthetic routes for (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one?

A common approach involves coupling a thiophene-substituted enone with a spirocyclic amine. For example, protocols using cinnamic acid derivatives and spirodecanone precursors (e.g., 1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl) under reflux conditions with coupling agents like EDCI/HOBt can yield the target compound. Optimization of solvent (e.g., DMF or THF) and reaction time (24–48 hours) is critical to minimize side products . Parallel methods from similar spiro compounds suggest palladium-catalyzed reductive cyclization as an alternative route .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and molecular conformation, as demonstrated for analogous spiro compounds (e.g., triclinic crystal system with P1 space group) .
  • NMR spectroscopy : Key for verifying the (2E) configuration of the enone moiety (e.g., coupling constants J = 12–16 Hz for trans-vinylic protons) .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiophene ring vibrations (C-S, ~700 cm⁻¹) .

Q. How can researchers assess the purity of this compound?

Use reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm. A gradient elution (acetonitrile/water with 0.1% TFA) effectively separates polar impurities. Purity >95% is typically required for pharmacological studies .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in biological activity data across studies?

Contradictions often arise from variations in assay conditions (e.g., cell permeability, enzyme isoforms). To mitigate:

  • Standardize assays using reference inhibitors (e.g., Hedgehog Antagonist VIII for enzyme inhibition studies) .
  • Perform dose-response curves (IC₅₀) in triplicate and validate with orthogonal methods (e.g., SPR for binding affinity) .
  • Control for compound stability (e.g., monitor degradation via LC-MS over 24 hours in assay buffers) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Spirocycle modifications : Replace 1-oxa-4-thia with 1,3-diaza groups to enhance rigidity, as seen in analogs with improved binding to kinase targets .
  • Thiophene substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to increase electrophilicity and interaction with catalytic residues .
  • Enone geometry : Compare (2E) vs. (2Z) isomers via DFT calculations to determine optimal conformation for target engagement .

Q. What mechanistic insights exist for reactions involving this compound?

The enone moiety participates in Michael additions with nucleophiles (e.g., cysteine thiols in enzymes). Computational studies (DFT) suggest the α,β-unsaturated ketone acts as a soft electrophile, with reactivity modulated by thiophene electron density . Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) at the thiophene 2-position is feasible for derivatization .

Q. How can researchers mitigate organic degradation during long-term stability studies?

  • Store solutions at –20°C with antioxidants (e.g., BHT) to prevent radical-mediated oxidation .
  • Use amber vials to block UV-induced degradation of the enone system .
  • Monitor degradation products via LC-MS/MS and adjust storage conditions iteratively .

Methodological Notes

  • Crystallography : For challenging crystals, use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution .
  • Biological assays : Include positive controls (e.g., Lansoprazole N-oxide for cytochrome P450 inhibition) to contextualize activity .
  • Data analysis : Apply multivariate statistics (e.g., PCA) to resolve overlapping spectral signals in degradation studies .

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